molecular formula C10H13Br B14732340 5-Bromo-3a,4,5,6,7,7a-hexahydro-1h-4,7-methanoindene CAS No. 6936-52-3

5-Bromo-3a,4,5,6,7,7a-hexahydro-1h-4,7-methanoindene

Cat. No.: B14732340
CAS No.: 6936-52-3
M. Wt: 213.11 g/mol
InChI Key: CKJQKEYRULLGMO-UHFFFAOYSA-N
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Description

5-Bromo-3a,4,5,6,7,7a-hexahydro-1h-4,7-methanoindene is an organic compound with the molecular formula C₁₀H₁₃Br It is a brominated derivative of hexahydro-4,7-methanoindene, characterized by its unique structure that includes a bromine atom attached to the indene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3a,4,5,6,7,7a-hexahydro-1h-4,7-methanoindene typically involves the bromination of hexahydro-4,7-methanoindene. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used for this process include bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂). The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality and high efficiency. The use of automated systems for reagent addition and product separation further enhances the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3a,4,5,6,7,7a-hexahydro-1h-4,7-methanoindene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-3a,4,5,6,7,7a-hexahydro-1h-4,7-methanoindene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-3a,4,5,6,7,7a-hexahydro-1h-4,7-methanoindene involves its interaction with molecular targets through its bromine atom and indene ring system. The bromine atom can participate in halogen bonding, while the indene ring can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and binding affinity to various targets, affecting its overall biological and chemical behavior .

Comparison with Similar Compounds

Similar Compounds

    Hexahydro-4,7-methanoindene: The parent compound without the bromine atom.

    Dicyclopentadiene: A structurally related compound with similar ring systems.

    3a,4,5,6,7,7a-Hexahydro-4,7-methanoindene: A stereoisomer with different spatial arrangement.

Uniqueness

5-Bromo-3a,4,5,6,7,7a-hexahydro-1h-4,7-methanoindene is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its non-brominated counterparts. The bromine atom enhances its potential for further functionalization and interaction with various molecular targets .

Properties

CAS No.

6936-52-3

Molecular Formula

C10H13Br

Molecular Weight

213.11 g/mol

IUPAC Name

9-bromotricyclo[5.2.1.02,6]dec-3-ene

InChI

InChI=1S/C10H13Br/c11-10-5-6-4-9(10)8-3-1-2-7(6)8/h1,3,6-10H,2,4-5H2

InChI Key

CKJQKEYRULLGMO-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2C1C3CC2C(C3)Br

Origin of Product

United States

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